molecular formula C15H22N2O3 B6904901 N-(2,2-dimethyloxan-4-yl)-6-ethoxypyridine-3-carboxamide

N-(2,2-dimethyloxan-4-yl)-6-ethoxypyridine-3-carboxamide

Cat. No.: B6904901
M. Wt: 278.35 g/mol
InChI Key: KEPHDBRFUQDLGP-UHFFFAOYSA-N
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Description

N-(2,2-Dimethyloxan-4-yl)-6-ethoxypyridine-3-carboxamide is a synthetic organic compound that belongs to the class of carboxamides This compound is characterized by the presence of a pyridine ring substituted with an ethoxy group and a carboxamide group, along with a dimethyloxane moiety

Properties

IUPAC Name

N-(2,2-dimethyloxan-4-yl)-6-ethoxypyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-4-19-13-6-5-11(10-16-13)14(18)17-12-7-8-20-15(2,3)9-12/h5-6,10,12H,4,7-9H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEPHDBRFUQDLGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)C(=O)NC2CCOC(C2)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2,2-dimethyloxan-4-yl)-6-ethoxypyridine-3-carboxamide involves several steps:

Industrial production methods typically involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N-(2,2-Dimethyloxan-4-yl)-6-ethoxypyridine-3-carboxamide undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The ethoxy group on the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted products.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

N-(2,2-Dimethyloxan-4-yl)-6-ethoxypyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,2-dimethyloxan-4-yl)-6-ethoxypyridine-3-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

N-(2,2-Dimethyloxan-4-yl)-6-ethoxypyridine-3-carboxamide can be compared with other similar compounds:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

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